REACTION_CXSMILES
|
[Br-].[Na+].[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].Cl[CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1>CN(C)C=O>[C:3]([O:11][CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
43.01 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
sodium benzoate
|
Quantity
|
60.24 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60.02 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC(OC1)(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 15 hours at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the salt
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
N,N-dimethylformamide was removed in vacuo and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate and condensed in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OC(OC1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br-].[Na+].[C:3]([O-:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].Cl[CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1>CN(C)C=O>[C:3]([O:11][CH2:14][CH:15]1[CH2:19][O:18][C:17]([CH3:21])([CH3:20])[O:16]1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
43.01 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
sodium benzoate
|
Quantity
|
60.24 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60.02 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC(OC1)(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 15 hours at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the salt
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
N,N-dimethylformamide was removed in vacuo and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate and condensed in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OC(OC1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |